Ethenesulfonic acid, 2-propenyl ester

Description

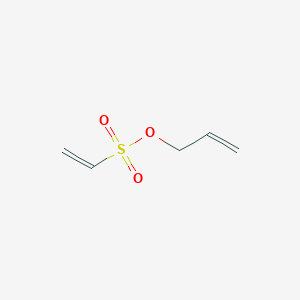

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl ethenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S/c1-3-5-8-9(6,7)4-2/h3-4H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEFMYGRHVOUTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOS(=O)(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Ethenesulfonic Acid, 2 Propenyl Ester

Direct Esterification and Transesterification Approaches for Sulfonic Acids

Direct esterification of sulfonic acids with alcohols presents a straightforward route to sulfonate esters. In the context of Ethenesulfonic acid, 2-propenyl ester, this would involve the reaction of ethenesulfonic acid with allyl alcohol. Generally, such esterifications are catalyzed by strong acids and often require the removal of water to drive the reaction equilibrium towards the product side. nih.govgoogle.comache.org.rs The reaction can be influenced by several factors, including the type and amount of catalyst, the molar ratio of the reactants, and the reaction temperature and time. ache.org.rs For instance, ethanesulfonic acid has been effectively used as a catalyst in the esterification of acidic crude palm oil, highlighting the utility of sulfonic acids in promoting ester formation. nih.gov

Transesterification offers an alternative pathway where an existing ester reacts with an alcohol to exchange the alkoxy group. This method can be catalyzed by both acids and bases. masterorganicchemistry.comorganic-chemistry.org For the synthesis of allyl vinylsulfonate, a potential transesterification route could involve the reaction of a simple alkyl vinylsulfonate, such as methyl or ethyl ethenesulfonate (B8298466), with allyl alcohol in the presence of a suitable catalyst. organic-chemistry.org The use of an excess of the displacing alcohol (allyl alcohol in this case) is a common strategy to shift the equilibrium towards the desired product. masterorganicchemistry.commdpi.com Scandium(III) triflate has been reported as an effective catalyst for the direct transesterification of various carboxylic esters with alcohols, including allyl alcohol, suggesting its potential applicability in the synthesis of sulfonate esters as well. organic-chemistry.org

Table 1: Comparison of Direct Esterification and Transesterification Parameters for Sulfonate Esters

| Parameter | Direct Esterification | Transesterification |

|---|---|---|

| Reactants | Sulfonic Acid + Alcohol | Ester + Alcohol |

| Catalysts | Strong acids (e.g., H₂SO₄, TsOH) google.com | Acids (e.g., Sc(OTf)₃) organic-chemistry.org, Bases (e.g., alkoxides) masterorganicchemistry.com |

| Byproduct | Water | Alcohol |

| Driving Force | Removal of water | Use of excess displacing alcohol |

| Reaction Conditions | Typically requires heating | Can often proceed under milder conditions |

Addition Reactions and Functional Group Transformations Leading to Ethenesulfonic Acid Ester Architectures

The synthesis of ethenesulfonic acid esters can also be achieved through addition reactions and the transformation of functional groups. A prevalent method for creating the vinylsulfonate moiety involves the reaction of a sulfonyl chloride with an alcohol in the presence of a base. For the target compound, this would entail the reaction of vinylsulfonyl chloride with allyl alcohol. This approach is widely applicable for the synthesis of various sulfonate esters. nih.gov

Another strategy involves the use of precursors that can be converted into the desired ethenesulfonic acid, 2-propenyl ester. For example, sodium allylsulfonate can be synthesized from allyl chloride and sodium sulfite. google.comresearchgate.net This salt can then be converted to the corresponding sulfonyl chloride, which subsequently reacts with an alcohol to form the ester. A Chinese patent describes a method for preparing allyl sulfonyl chloride from sodium allylsulfonate using thionyl chloride in the presence of a catalyst and a polymerization inhibitor. google.com

Functional group transformations can also be employed on more complex molecules to generate the target structure. While direct examples for Ethenesulfonic acid, 2-propenyl ester are not abundant in the literature, the principles of functional group interconversion in organic synthesis are well-established and can be applied.

Novel Synthetic Routes for Preparing Ethenesulfonic Acid, 2-Propenyl Ester and its Analogues

Research into novel synthetic methodologies for sulfonate esters is ongoing, driven by the need for more efficient, selective, and environmentally benign processes. While specific novel routes for Ethenesulfonic acid, 2-propenyl ester are not extensively documented, developments in the synthesis of related vinyl sulfonates provide insight into potential new pathways. For instance, a method for preparing vinyl sulfonates involves the sulfonylating of enolates formed from the decomposition of tetrahydrofuran. mdpi.com

Furthermore, advancements in catalysis offer new possibilities. For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze transesterification reactions under mild conditions, which could potentially be adapted for the synthesis of allyl vinylsulfonate. organic-chemistry.org The development of macroporous polymeric acid catalysts that enable direct esterification without the need for water removal represents another promising direction for the synthesis of various esters, including sulfonate esters. organic-chemistry.org

Advanced Purification and Isolation Techniques for Ethenesulfonic Acid Ester Products

The purification and isolation of sulfonate esters are critical steps to obtain a product of high purity, which is often necessary for subsequent applications, particularly in polymerization. Common impurities in ester synthesis include unreacted starting materials such as the sulfonic acid and alcohol. pqri.org

A common purification technique for sulfonate esters is silica (B1680970) gel flash chromatography. nih.gov For volatile sulfonate esters like Ethenesulfonic acid, 2-propenyl ester, distillation under reduced pressure is a highly effective method for purification. rochester.eduquora.com It is crucial to carry out the distillation in an oxygen-free atmosphere, for instance by flushing the apparatus with nitrogen, to prevent discoloration and potential polymerization of the monomer at elevated temperatures. google.com The boiling point of a substance is lower at reduced pressure, which allows for distillation at a lower temperature, thereby minimizing thermal decomposition of the product. quora.com

For non-volatile impurities, extraction techniques can be employed. The crude ester can be washed with a basic solution, such as sodium carbonate, to remove any acidic impurities. Subsequent washing with water and drying over an appropriate agent prepares the ester for final purification by distillation or chromatography.

Table 2: Advanced Purification Techniques for Sulfonate Esters

| Technique | Principle | Application Notes for Ethenesulfonic Acid, 2-Propenyl Ester |

|---|---|---|

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. rochester.eduquora.com | Ideal for volatile esters. Should be performed in an inert atmosphere to prevent polymerization and discoloration. google.com |

| Silica Gel Flash Chromatography | Separation based on polarity differences. nih.gov | Effective for removing non-volatile impurities and separating the product from starting materials and byproducts. |

| Liquid-Liquid Extraction | Separation based on differential solubility in immiscible liquids. | Useful for initial workup to remove acidic or water-soluble impurities. |

| Thin Film Evaporation | A specialized distillation technique for thermally sensitive compounds. google.com | Can be used for continuous purification of larger quantities and minimizes thermal stress on the product. google.com |

Advanced Reaction Mechanisms and Reactivity Studies of Ethenesulfonic Acid, 2 Propenyl Ester

Electrophilic and Nucleophilic Pathways Involving the Ethenesulfonyl Moiety

The ethenesulfonyl moiety of ethenesulfonic acid, 2-propenyl ester is characterized by a highly electron-deficient double bond, rendering it a potent electrophile. This electrophilicity is primarily attributed to the strong electron-withdrawing nature of the sulfonyl group. Consequently, the molecule readily participates in Michael-type additions, where nucleophiles attack the β-carbon of the vinyl group. This reactivity is analogous to that observed for other activated alkenes, such as ethenesulfonyl fluoride (B91410) (ESF), which is a well-established Michael acceptor for a variety of nucleophiles including N, O, S, and C nucleophiles. nih.gov

The general mechanism for the Michael addition involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final addition product. The reaction is typically catalyzed by a base, which serves to generate the nucleophile. A proposed mechanism for the base-catalyzed Michael addition of a nucleophile (Nu:) to ethenesulfonic acid, 2-propenyl ester is depicted below:

Scheme 1: Proposed Mechanism for Michael Addition to the Ethenesulfonyl Moiety

In addition to its electrophilic character at the double bond, the sulfur atom of the sulfonyl group is also an electrophilic center. Nucleophilic attack at the sulfur atom can lead to cleavage of the sulfur-oxygen bond. This type of reaction is a form of nucleophilic acyl substitution, where the 2-propenoxy group acts as a leaving group. chemistrysteps.com The reactivity of the sulfonyl group towards nucleophiles is influenced by the stability of the leaving group. While the 2-propenoxy anion is a relatively poor leaving group compared to halides, this pathway can be significant under certain conditions, particularly with strong nucleophiles.

The table below summarizes the expected reactivity of the ethenesulfonyl moiety with various classes of nucleophiles.

| Nucleophile Class | Predominant Reaction Pathway | Expected Product Type |

| Soft Nucleophiles (e.g., thiols, enamines) | Michael Addition | Thioether or amino-sulfonate adduct |

| Hard Nucleophiles (e.g., alkoxides, hydroxide) | Nucleophilic attack at sulfur | Cleavage of the ester linkage |

| Grignard Reagents | Can act as both Michael donors and attack the sulfonyl group | Complex mixture of products |

Radical-Initiated Transformations and Radical Chain Reactions of the 2-Propenyl Group

The 2-propenyl (allyl) group of ethenesulfonic acid, 2-propenyl ester is susceptible to radical-initiated transformations. A key feature of the allyl group is the relative weakness of the allylic C-H bonds. rsc.org Abstraction of an allylic hydrogen atom by a radical initiator generates a resonance-stabilized allylic radical. This stability makes the allylic position the preferred site for radical attack over the vinylic positions. researchgate.net

The general mechanism for radical-initiated reactions involving the 2-propenyl group follows a chain reaction pattern consisting of three main stages: initiation, propagation, and termination. frontiersin.org

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., a peroxide or an azo compound) upon heating or irradiation, generating free radicals.

Propagation: The initiator radical abstracts an allylic hydrogen from the 2-propenyl group, forming the resonance-stabilized allyl radical. This radical can then react with another molecule, propagating the chain. For instance, in the presence of a halogen source, a radical halogenation can occur. In the context of polymerization, the allylic radical can add to the double bond of another monomer molecule.

Termination: The chain reaction is terminated by the combination of two radicals, leading to the formation of a stable, non-radical product.

A significant radical-initiated transformation of the 2-propenyl group is radical polymerization. In this process, the allylic radicals initiate a chain growth process by adding to the double bonds of other monomer units. However, the polymerization of allyl compounds is often characterized by a high degree of chain transfer, where a growing polymer radical abstracts an allylic hydrogen from a monomer molecule. This results in the formation of a new, less reactive allylic radical and terminates the growth of the original polymer chain. This process, known as degradative chain transfer, can limit the molecular weight of the resulting polymer.

The table below outlines the key steps in a generic radical chain reaction involving the 2-propenyl group.

| Reaction Stage | General Description | Example Reaction |

| Initiation | Formation of radicals from an initiator. | RO-OR → 2 RO• |

| Propagation | Abstraction of an allylic hydrogen and subsequent reaction of the allylic radical. | RO• + H₂C=CH-CH₂-R' → ROH + H₂C=CH-ĊH-R' |

| Termination | Combination of two radical species. | 2 H₂C=CH-ĊH-R' → Dimer |

Rearrangement Reactions and Isomerization Processes Influencing Compound Stability

Ethenesulfonic acid, 2-propenyl ester, possessing an allylic sulfonate structure, has the potential to undergo various rearrangement and isomerization reactions. One of the most relevant classes of rearrangements for this type of compound is the allylic rearrangement, also known as an allylic shift. mdpi.com This process involves the migration of the double bond within the three-carbon allyl system, often accompanied by the migration of a substituent. In the context of nucleophilic substitution reactions, an S'N2' mechanism can lead to the formation of a rearranged product where the nucleophile attacks the γ-carbon of the allyl system, causing a shift of the double bond.

Another important class of rearrangements to consider is sigmatropic rearrangements. Specifically, a nih.govrsc.org-sigmatropic rearrangement could be envisioned, although this is more commonly observed in allylic sulfoxides (Mislow-Evans rearrangement) and sulfonium (B1226848) ylides. chemistrysteps.com In such a rearrangement, a concerted pericyclic reaction would involve a five-membered transition state, leading to a rearranged product. While less common for sulfonate esters, the possibility of such a pathway under specific thermal or catalytic conditions cannot be entirely ruled out.

Isomerization of the double bond in the ethenesulfonyl moiety is also a possibility, particularly under basic conditions. A base could potentially catalyze the migration of the double bond to form an isomeric sulfonate ester, although the strong electron-withdrawing effect of the sulfonyl group generally favors the conjugated system.

The following table summarizes potential rearrangement and isomerization reactions for ethenesulfonic acid, 2-propenyl ester.

| Reaction Type | Description | Potential Outcome |

| Allylic Rearrangement (S'N2') | Nucleophilic attack at the γ-carbon of the allyl group with concomitant double bond migration. | Formation of a rearranged substitution product. |

| nih.govrsc.org-Sigmatropic Rearrangement | A concerted pericyclic reaction involving a five-membered transition state. | Formation of a rearranged isomeric sulfonate. |

| Double Bond Isomerization | Base-catalyzed migration of the double bond in the ethenesulfonyl group. | Formation of a non-conjugated sulfonate ester. |

Chemical Stability and Degradation Pathways in Diverse Reaction Environments

The chemical stability of ethenesulfonic acid, 2-propenyl ester is influenced by its constituent functional groups: the sulfonate ester and the two carbon-carbon double bonds. The compound is susceptible to degradation under various conditions, including hydrolysis, thermal stress, and photochemical irradiation.

Hydrolysis: The sulfonate ester linkage is susceptible to hydrolysis under both acidic and basic conditions. nih.gov

Acid-catalyzed hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the sulfonyl group can be protonated, increasing the electrophilicity of the sulfur atom. Subsequent nucleophilic attack by water leads to cleavage of the ester bond, yielding ethenesulfonic acid and allyl alcohol.

Base-catalyzed hydrolysis (saponification): Under basic conditions, a hydroxide (B78521) ion can directly attack the electrophilic sulfur atom of the sulfonyl group. chemistrysteps.com This results in the formation of an ethenesulfonate (B8298466) salt and allyl alcohol. The mechanism of alkaline hydrolysis of sulfonate esters has been a subject of study, with evidence suggesting a concerted pathway. nih.gov

Thermal Degradation: At elevated temperatures, ethenesulfonic acid, 2-propenyl ester can undergo thermal decomposition. The thermal degradation of allyl compounds can proceed through various pathways, including radical mechanisms and pericyclic reactions. For allyl sulfonate esters, thermolysis can lead to the elimination of sulfur dioxide and the formation of various hydrocarbon products. The specific degradation products will depend on the reaction conditions, such as temperature and the presence of other reagents.

Photochemical Degradation: The presence of carbon-carbon double bonds in both the ethenesulfonyl and 2-propenyl moieties suggests that the compound may be susceptible to photochemical degradation. Upon absorption of UV radiation, the molecule can be excited to a higher energy state, leading to various photochemical reactions such as isomerization, cycloaddition, or fragmentation. The photodegradation pathways of unsaturated esters can involve cleavage of the ester linkage or reactions at the double bonds. frontiersin.org

The table below provides a summary of the primary degradation pathways for ethenesulfonic acid, 2-propenyl ester.

| Degradation Pathway | Conditions | Primary Products |

| Acid-Catalyzed Hydrolysis | Aqueous acid | Ethenesulfonic acid, Allyl alcohol |

| Base-Catalyzed Hydrolysis | Aqueous base | Ethenesulfonate salt, Allyl alcohol |

| Thermal Degradation | High temperature | Sulfur dioxide, various hydrocarbons |

| Photochemical Degradation | UV irradiation | Isomers, fragmentation products |

Polymerization Science of Ethenesulfonic Acid, 2 Propenyl Ester

Homopolymerization Investigations of Ethenesulfonic Acid, 2-Propenyl Ester

The self-polymerization of Ethenesulfonic acid, 2-propenyl ester has been a subject of scientific inquiry, particularly focusing on free-radical initiated pathways.

The free radical polymerization of Ethenesulfonic acid, 2-propenyl ester is characterized by a significant degree of cyclopolymerization. researchgate.net When polymerized using radical initiators, the resulting polymers are composed of a high percentage of cyclic recurring units. researchgate.net This intramolecular cyclization reaction occurs in competition with the intermolecular propagation of the monomer. The extent of cyclization is dependent on the monomer concentration; for instance, in bulk polymerization (8.9 mole·l⁻¹), the polymers contain approximately 67% cyclic units, and this proportion increases to 86% as the monomer concentration is diluted to 0.28 mole·l⁻¹. researchgate.net

The mechanism involves the attack of a radical on one of the double bonds (typically the more reactive vinyl group), followed by an intramolecular "backbiting" attack of the newly formed radical onto the pendant allyl group within the same monomer unit, forming a cyclic radical. This cyclic radical then propagates with another monomer unit. A key finding is that the allyl group of this monomer is incorporated into the polymer chain exclusively through this cyclopolymerization mechanism, a participation rate much higher than would be anticipated from copolymerization studies of similar monofunctional monomers like propyl ethenesulfonate (B8298466) and allyl ethanesulfonate. researchgate.net

Table 1: Effect of Monomer Concentration on Cyclization in Homopolymerization of Ethenesulfonic acid, 2-propenyl ester

| Monomer Concentration (mole·l⁻¹) | Percentage of Cyclic Recurring Units (%) |

|---|---|

| 8.9 (Bulk) | 67 |

| 0.28 | 86 |

There is a notable absence of published research specifically detailing the application of controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, for the homopolymerization of Ethenesulfonic acid, 2-propenyl ester. The presence of the allyl group in the monomer structure is known to complicate controlled polymerization processes due to its propensity for chain transfer reactions, which can quench the living nature of the polymerization.

In-depth Mechanisms of Polymerization and Chain Propagation

The polymerization of ethenesulfonic acid, 2-propenyl ester is characterized by a notable mechanistic feature: cyclopolymerization. This process involves the formation of cyclic repeating units within the polymer backbone.

Role of Initiators, Catalysts, and Co-catalysts in Polymerization Control

For achieving controlled polymerization and synthesizing more complex architectures like block copolymers, controlled radical polymerization techniques are necessary. While not specifically detailed for ethenesulfonic acid, 2-propenyl ester, related vinyl sulfonate esters have been successfully polymerized using RAFT polymerization, which allows for control over molecular weight and dispersity. nih.gov

Influence of Reaction Conditions on Polymer Architecture, Molecular Weight, and Dispersity

Reaction conditions play a crucial role in determining the final properties of polymers derived from ethenesulfonic acid, 2-propenyl ester. One of the most significant findings is the influence of monomer concentration on the polymer architecture, specifically the degree of cyclization. In the radical polymerization of AES, the polymers formed consist of a high percentage of cyclic recurring units, ranging from 67% to 86%. researchgate.net This percentage is directly dependent on the initial monomer concentration; as the concentration decreases from bulk (8.9 mol·L⁻¹) to more dilute solutions (0.28 mol·L⁻¹), the proportion of cyclic units increases. researchgate.net This suggests that at lower concentrations, intramolecular cyclization is favored over intermolecular propagation. The allyl group of the monomer is incorporated into the polymer chain exclusively through this cyclopolymerization mechanism. researchgate.net

The challenge of degradative chain transfer inherent to allyl monomers often results in polymers with low molecular weights. researchgate.net The control of molecular weight and dispersity (a measure of the distribution of molecular weights) would necessitate the use of controlled polymerization methods, for which specific data on ethenesulfonic acid, 2-propenyl ester is limited.

Post-Polymerization Modification and Functionalization of Polymers Derived from Ethenesulfonic Acid, 2-Propenyl Ester

Post-polymerization modification is a powerful strategy for introducing a wide range of functional groups into a polymer, thereby altering its properties for specific applications. nih.gov This approach allows for the synthesis of a precursor polymer which is then subsequently functionalized, a technique that can be more straightforward than polymerizing functionally complex monomers directly.

Polymers with pendant allyl groups are particularly amenable to post-polymerization modification, often via thiol-ene "click" chemistry. This reaction involves the efficient and specific addition of a thiol to the double bond of the allyl group, typically initiated by UV light or a radical source. nih.gov While this is a common strategy for allyl-functionalized polymers, specific examples of post-polymerization modification and functionalization of polymers derived solely from ethenesulfonic acid, 2-propenyl ester are not well-documented in the available research. The presence of the sulfonate ester group could, however, offer another handle for modification, for example, through hydrolysis to yield a polyelectrolyte. This is demonstrated in the case of poly(neopentyl ethenesulfonate), which can be deprotected to form poly(lithium vinyl sulfonate). nih.gov

Advanced Spectroscopic and Analytical Characterization of Ethenesulfonic Acid, 2 Propenyl Ester and Its Polymeric Derivatives

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups in a molecule by measuring its vibrational modes. For Ethenesulfonic acid, 2-propenyl ester, these techniques would confirm the presence of the sulfonate ester, vinyl, and allyl groups.

Key characteristic absorption bands would be expected for the S=O and S-O-C bonds of the sulfonate ester group, as well as for the C=C and =C-H bonds of the two different alkene functionalities. In the polymer's spectrum, the vibrational modes associated with the vinyl group (typically around 1640 cm⁻¹ and 920-990 cm⁻¹) would be significantly diminished or absent, while the bands for the allyl group and the sulfonate ester would remain.

Predicted IR/Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| S=O (Sulfonate) | Asymmetric Stretch | 1350 - 1420 |

| S=O (Sulfonate) | Symmetric Stretch | 1150 - 1200 |

| S-O-C (Sulfonate Ester) | Stretch | 900 - 1000 |

| C=C (Vinyl & Allyl) | Stretch | 1640 - 1650 |

| =C-H (Vinyl & Allyl) | Stretch | 3010 - 3100 |

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-MS, MALDI-TOF)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the monomer, techniques like Electrospray Ionization (ESI-MS) would be used to determine its molecular weight precisely. The expected molecular weight for C₅H₈O₃S is approximately 148.18 g/mol . The fragmentation pattern would provide structural confirmation, with likely fragments corresponding to the loss of the allyl group (m/z 41) or cleavage of the sulfonate ester.

Predicted Mass Spectrometry Data for Ethenesulfonic Acid, 2-Propenyl Ester

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₅H₈O₃S |

| Exact Mass | 148.02 g/mol |

| Key Fragment (Loss of Allyl) | [M - C₃H₅]⁺ |

X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis for Surface Chemistry and Compositional Verification

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a material's surface. For poly(ethenesulfonic acid, 2-propenyl ester), XPS would be used to verify the presence and quantify the relative amounts of carbon, oxygen, and sulfur. High-resolution scans of the C 1s, O 1s, and S 2p regions would provide information about the bonding environments, confirming the presence of C-C/C-H, C-O, C-S, S=O, and S-O-C bonds.

Elemental analysis would provide the bulk elemental composition (wt% of C, H, S, O), which can be compared to the theoretical values calculated from the polymer's repeating unit to confirm its purity and stoichiometry.

Predicted Elemental Composition and XPS Binding Energies

| Element | Theoretical wt% (Monomer) | Core Level | Predicted Binding Energy (eV) |

|---|---|---|---|

| Carbon (C) | 40.52% | C 1s | ~285 (C-C, C-H), ~286.5 (C-O/C-S) |

| Hydrogen (H) | 5.44% | - | - |

| Oxygen (O) | 32.39% | O 1s | ~532 (S=O), ~533.5 (S-O-C) |

Chromatographic Methods for Purity Assessment and Molecular Weight Distribution Analysis (e.g., Gel Permeation Chromatography (GPC))

Chromatographic methods are essential for assessing the purity of the monomer and characterizing the polymeric derivatives. For the polymer, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining its molecular weight distribution. amazonaws.com

GPC separates polymer chains based on their hydrodynamic volume in solution. lcms.cz The analysis provides critical data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. regulations.gov While specific values are dependent on the synthesis conditions, a typical GPC analysis would yield these key parameters, which are crucial for understanding the polymer's physical and mechanical properties.

Typical Data Obtained from GPC Analysis of a Polymer

| Parameter | Description |

|---|---|

| Mn (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Mw (Weight-Average Molecular Weight) | An average that accounts for the contribution of larger polymer chains. |

| PDI (Polydispersity Index) | A measure of the broadness of the molecular weight distribution. A value of 1.0 indicates a monodisperse sample. |

Thermal Analysis Techniques for Thermochemical Transitions (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For poly(ethenesulfonic acid, 2-propenyl ester), DSC would be used to determine key thermal transitions such as the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. If the polymer is semi-crystalline, DSC would also reveal the melting temperature (Tm) and crystallization temperature (Tc). mdpi.com

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to assess the thermal stability of the polymer. The resulting data provides the onset temperature of decomposition and reveals the degradation profile, indicating the temperature range over which the polymer is stable.

Without experimental data, specific transition temperatures cannot be provided, but these techniques are fundamental for characterizing the thermal properties and operational limits of the polymeric material.

Computational and Theoretical Investigations of Ethenesulfonic Acid, 2 Propenyl Ester

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of monomers. nih.gov For vinylsulfonate monomers, which share structural similarities with ethenesulfonic acid, 2-propenyl ester, DFT calculations can determine the most stable conformations and predict the susceptibility of the vinyl group to radical attack—a crucial factor in polymerization. nih.gov

Theoretical studies on analogous vinyl-sulfonate monomers have utilized DFT with functionals like B3LYP and basis sets such as 6-31+G(d,p) to optimize molecular geometries and compute various chemical descriptors. nih.gov These calculations help in understanding how the spacer group between the vinyl and sulfonate moieties influences parameters like electronegativity, hardness, and philicity, which in turn affect the monomer's reactivity. nih.gov For instance, analysis of global reactivity descriptors can reveal the propensity of the alkene group to undergo radical attack, a key initiation step in polymerization. nih.gov

Simulations of the FT-IR spectra of related monomers have shown characteristic stretching absorption bands for the vinyl group in the range of 1640–1681 cm⁻¹. nih.gov The sulfonate group typically exhibits symmetric and asymmetric stretching vibrations of the S=O bond, which are also identifiable through theoretical spectra. nih.gov Such computational spectroscopic data can aid in the experimental characterization of ethenesulfonic acid, 2-propenyl ester.

Table 1: Representative Global Reactivity Descriptors Calculated for Analogous Vinylsulfonate Monomers

| Descriptor | Value (illustrative) | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.3 eV | Relates to chemical stability and reactivity |

| Electronegativity (χ) | 4.85 eV | Measure of the ability to attract electrons |

| Hardness (η) | 3.65 eV | Resistance to change in electron distribution |

Note: The values in this table are illustrative and based on calculations for analogous vinyl-sulfonate monomers, not specifically for ethenesulfonic acid, 2-propenyl ester.

Molecular Dynamics Simulations for Polymer Conformation, Chain Dynamics, and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For polymers derived from ethenesulfonic acid, 2-propenyl ester, MD simulations can provide detailed information about the polymer's conformational behavior, chain dynamics, and how polymer chains interact with each other and with their environment.

In MD simulations of polymers with sulfonate side chains, a key area of investigation is the morphological effects of these side chains on the polymer's microstructure. mdpi.comresearchgate.net For instance, simulations can reveal how the length and distribution of sulfonate-containing side chains influence the formation of distinct hydrophilic and hydrophobic domains within the polymer matrix. mdpi.comresearchgate.net This phase segregation is crucial for the material's properties, particularly in applications like proton exchange membranes. mdpi.com

MD simulations can also be used to study the diffusive behavior of small molecules, such as water or ions, within the polymer matrix. mdpi.com This is achieved by constructing amorphous cells containing the polymer chains and the relevant small molecules and then simulating their movements over time. mdpi.comresearchgate.net The calculated diffusion coefficients can provide insights into the material's transport properties. mdpi.comresearchgate.net Furthermore, by analyzing radial distribution functions, researchers can understand the local structure and coordination of different species within the simulated system. mdpi.com For polymers with sulfonate groups, these simulations can elucidate the interactions between the sulfonate groups, counter-ions, and water molecules. mdpi.comresearchgate.net

Table 2: Typical Parameters and Outputs from MD Simulations of Sulfonated Polymers

| Parameter/Output | Description | Relevance to Poly(ethenesulfonic acid, 2-propenyl ester) |

| Input Parameters | ||

| Force Field | A set of equations and parameters describing the potential energy of the system. | Determines the accuracy of the simulation. |

| Temperature & Pressure | Controlled variables to mimic experimental conditions. | Allows for studying the polymer's behavior under different environments. |

| System Composition | Number of polymer chains, solvent molecules, and ions. | Enables the study of concentration effects and intermolecular interactions. |

| Output Analyses | ||

| Radius of Gyration (Rg) | A measure of the overall size and shape of a polymer chain. | Provides insight into the polymer's conformation (e.g., collapsed or extended). |

| Diffusion Coefficient | The rate at which particles move through the system. | Characterizes the mobility of polymer chains and small molecules within the matrix. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding matter varies as a function of distance from a point. | Reveals the local structural organization and interactions between different atomic groups. |

Structure-Reactivity Relationship (SAR) and Structure-Property Relationship (SPR) Studies using Computational Models

Structure-Reactivity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to establish correlations between the chemical structure of a molecule and its reactivity or physical properties. Computational models are increasingly used to develop these relationships, offering a predictive framework for designing new molecules and materials.

For sulfonic acid esters, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict their biological activity, such as skin sensitization potential. researchgate.netresearchgate.net These models often use physicochemical parameters like electrophilicity and hydrophobicity to correlate with observed biological responses. nih.gov While these studies are often focused on toxicological endpoints, the underlying principles can be applied to understand the chemical reactivity of ethenesulfonic acid, 2-propenyl ester in other contexts.

In the realm of polymer science, computational approaches are being developed to predict polymer properties directly from the monomer's structure. nih.govarxiv.org Machine learning models, such as graph convolutional networks, can be trained on datasets of known polymers and their properties to predict characteristics like glass transition temperature, melting temperature, and density for new polymer structures. nih.gov These models learn to identify the structural features of the monomer that are most influential in determining the final properties of the polymer. nih.gov For a polymer derived from ethenesulfonic acid, 2-propenyl ester, such models could predict its thermal and mechanical properties based on the unique combination of the vinyl, sulfonate, and allyl groups in the monomer unit.

Table 3: Examples of Descriptors Used in SAR/SPR Studies of Related Compounds

| Descriptor Type | Example Descriptor | Predicted Property |

| Electronic | HOMO/LUMO energies, Mulliken charges | Chemical reactivity, susceptibility to nucleophilic/electrophilic attack |

| Topological | Molecular connectivity indices | Physical properties (e.g., boiling point, density) |

| Geometrical | Molecular surface area, volume | Solubility, transport properties |

| Physicochemical | LogP (octanol-water partition coefficient) | Hydrophobicity, biological activity |

Reaction Pathway Modeling for Polymerization Initiation, Propagation, and Termination

Computational modeling can provide a detailed, step-by-step understanding of the chemical reactions involved in polymerization. By calculating the energy profiles of different reaction pathways, researchers can determine the most likely mechanisms for initiation, propagation, and termination.

For the free-radical polymerization of vinyl monomers like ethenesulfonic acid, 2-propenyl ester, computational chemistry can be used to model the interaction between a radical initiator and the monomer to form a monomer radical. mdpi.com The subsequent addition of this monomer radical to another monomer unit (propagation) can also be modeled to understand the growth of the polymer chain. mdpi.comdntb.gov.ua Studies on the free-radical polymerization of vinylsulfonic acid have shown non-ideal polymerization kinetics, which can be investigated through computational models that account for factors like Coulomb interactions and monomer association. dntb.gov.uaresearchgate.net

The termination of the polymer chain growth, which can occur through various mechanisms such as radical-radical coupling or disproportionation, is another critical stage that can be modeled. mdpi.com By comparing the activation energies and reaction thermodynamics of different potential pathways for initiation, propagation, and termination, a comprehensive picture of the polymerization process can be constructed. mdpi.com This knowledge is valuable for optimizing reaction conditions to control the molecular weight, polydispersity, and architecture of the final polymer. Recent advancements in computational chemistry, including the "digital twins" approach, allow for the virtual simulation of polymerization processes by considering the elementary reactions involved. mdpi.com

Table 4: Key Stages of Free-Radical Polymerization and Their Computational Investigation

| Polymerization Stage | Description | Computational Modeling Approach |

| Initiation | Generation of a radical species from an initiator, followed by the addition of this radical to a monomer unit. | Calculation of the transition state and activation energy for the reaction between the initiator radical and the vinyl group of the monomer. |

| Propagation | The sequential addition of monomer units to the growing polymer radical chain. | Modeling the addition of a monomer to the polymer radical to determine the rate-determining steps and stereoselectivity. |

| Termination | The cessation of chain growth, typically through the reaction of two polymer radicals. | Calculation of the energy profiles for different termination pathways (e.g., combination vs. disproportionation) to predict the dominant mechanism. |

| Chain Transfer | The transfer of the radical center from a growing polymer chain to another molecule (e.g., monomer, solvent, or another polymer chain). | Modeling the abstraction of an atom (e.g., a hydrogen atom from the allyl group) by the polymer radical to assess the likelihood of branching. |

Emerging Applications and Future Research Trajectories

Development of Novel Functional Polymeric Materials

The polymerization behavior of Ethenesulfonic acid, 2-propenyl ester is a cornerstone of its potential applications. Research has shown that AES can be polymerized using radical initiators under various conditions. A key characteristic of its homopolymerization is the significant extent of cyclopolymerization, where both the vinyl and allyl groups participate in the propagation, leading to polymers containing cyclic recurring units. The degree of cyclization is dependent on the monomer concentration, with studies showing that the polymers consist of 67% to 86% cyclic units for monomer concentrations ranging from bulk (8.9 mol·L⁻¹) down to 0.28 mol·L⁻¹. researchgate.net This cyclopolymerization mechanism is significant as it incorporates the less reactive allyl group into the polymer chain more effectively than would be expected from simple copolymerization studies. researchgate.net

Beyond homopolymerization, Ethenesulfonic acid, 2-propenyl ester has been successfully copolymerized with a range of conventional vinyl monomers, including styrene (B11656), methyl acrylate, and vinyl acetate. researchgate.net The reactivity of AES in these copolymerizations is influenced by the comonomer. For instance, in copolymerizations with styrene and methyl acrylate, the reactivity of AES is comparable to that of butyl ethenesulfonate (B8298466). However, in copolymerization with vinyl acetate, AES exhibits a markedly higher reactivity. researchgate.net This enhanced reactivity is attributed to the formation of cyclic radicals during the polymerization process. researchgate.net

The resulting copolymers possess pendant sulfonate ester groups, which can be further modified, and the incorporation of cyclic structures within the polymer backbone can impart unique thermal and mechanical properties. The ability to tailor the copolymer composition and architecture opens the door to a wide range of functional materials.

| Comonomer | Reactivity of AES | Percentage of Cyclic Recurring Units in Copolymer |

|---|---|---|

| Styrene | Similar to butyl ethenesulfonate | Low |

| Methyl Acrylate | Similar to butyl ethenesulfonate | Low |

| Vinyl Acetate | Much higher than butyl ethenesulfonate | High |

Potential Role in Advanced Catalysis and Designer Reaction Media

The sulfonate group in Ethenesulfonic acid, 2-propenyl ester and its corresponding polymers offers intriguing possibilities in the realm of catalysis. Polymers bearing sulfonic acid groups, often derived from the hydrolysis of sulfonate esters, are well-known solid acid catalysts. Following this precedent, polymers of AES could be functionalized to create novel catalytic materials. These polymeric supports could offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable chemical processes. The porous nature of cross-linked polymers derived from AES could provide high surface areas for catalytic reactions. nih.gov

Furthermore, the monomer itself and its derivatives could play a role in the design of specialized reaction media. For instance, the synthesis of ionic liquids containing allyl and sulfonate functionalities has been explored. mdpi.comresearchgate.netgoogle.com These designer solvents can offer unique solubility properties and can also act as catalysts or catalyst supports. While direct synthesis of ionic liquids from Ethenesulfonic acid, 2-propenyl ester is not widely reported, the potential to create novel ionic liquids with both polymerizable and tunable functionalities is a promising area for future research. Such ionic liquids could be employed in a variety of reactions, including esterification and allylation. nih.govcjcatal.com

Integration into Hybrid Material Systems and Composites

The dual functionality of Ethenesulfonic acid, 2-propenyl ester makes it an excellent candidate for the creation of hybrid material systems and composites. The vinyl group can be readily polymerized to form a polymer matrix, while the pendant allyl groups provide sites for secondary cross-linking or grafting reactions. This allows for the formation of robust, cross-linked networks with tailored mechanical and thermal properties.

For example, copolymers of AES could be used to modify the surface of reinforcing fillers, such as silica (B1680970) or cellulose (B213188) nanocrystals, through reactions with the allyl groups. This would lead to improved interfacial adhesion between the filler and the polymer matrix, resulting in enhanced mechanical properties of the composite material. mdpi.com Additionally, the sulfonate groups could be used to introduce specific functionalities, such as flame retardancy or improved dyeability, into the composite material. acs.org The ability to create covalent linkages between the polymer and other components of a hybrid system is a significant advantage for producing durable and high-performance materials.

Sustainable Synthesis and Green Chemistry Approaches for Ethenesulfonic Acid Ester Production

The development of sustainable and environmentally friendly methods for the synthesis of specialty monomers like Ethenesulfonic acid, 2-propenyl ester is a key area of current research. Traditional methods for ester synthesis often involve harsh conditions and the use of stoichiometric reagents. Green chemistry principles encourage the use of catalytic methods, renewable feedstocks, and benign solvents.

One promising avenue is the use of enzymatic catalysis. Lipases, for example, are known to catalyze esterification reactions under mild conditions and with high selectivity. mdpi.com The development of a biocatalytic route to Ethenesulfonic acid, 2-propenyl ester from ethenesulfonic acid and allyl alcohol would represent a significant advancement in its sustainable production. Another approach involves the use of solid acid catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. researchgate.net Research into the transesterification of other sulfonate esters with allyl alcohol using green catalysts could also provide a more sustainable synthetic route. nih.gov Furthermore, the use of alternative reaction media, such as ionic liquids or deep eutectic solvents, could enhance reaction rates and facilitate product separation. researchgate.net

Exploration of Unconventional Reactivity and Derivatization Possibilities

The unique structure of Ethenesulfonic acid, 2-propenyl ester allows for a wide range of chemical transformations beyond simple polymerization. The electron-deficient vinyl group and the more electron-rich allyl group can exhibit orthogonal reactivity, allowing for selective chemical modifications. For instance, the Heck reaction, catalyzed by palladium, could potentially occur at the more electron-rich allyl double bond, while other C-H activation reactions might favor the vinyl group. researchgate.net

A particularly powerful tool for the derivatization of the allyl group is the thiol-ene reaction. This "click" chemistry reaction proceeds with high efficiency and selectivity under mild conditions, allowing for the introduction of a wide variety of functional groups onto the polymer backbone. nih.govrsc.org This opens up possibilities for creating polymers with tailored functionalities for applications in drug delivery, biomaterials, and sensor technology. nih.gov Furthermore, the sulfonate ester group itself can be a site for derivatization, for example, through reaction with amines to form sulfonamides. nih.gov

Multi-Disciplinary Research Initiatives Involving Ethenesulfonic Acid, 2-Propenyl Ester

The diverse potential applications of Ethenesulfonic acid, 2-propenyl ester necessitate a multi-disciplinary research approach. Collaborations between polymer chemists, materials scientists, catalytic chemists, and chemical engineers are crucial for fully realizing the potential of this monomer. Such initiatives could focus on:

Academia-Industry Partnerships: Collaborative projects between universities and chemical companies can bridge the gap between fundamental research and industrial application. nih.gov These partnerships can accelerate the development of new materials and processes, with academia providing fundamental insights and industry offering expertise in scale-up and commercialization. synthomer.combiopharminternational.comnih.gov

Computational Modeling and Materials Design: The use of computational tools can aid in predicting the properties of polymers and composites derived from AES, guiding experimental work and accelerating the discovery of new materials with desired functionalities.

Biomedical Applications: Research involving biologists and medical scientists could explore the use of functionalized polymers from AES in areas such as drug delivery, tissue engineering, and biocompatible coatings. nih.gov The presence of the sulfonate group, which can mimic naturally occurring sulfated glycosaminoglycans, makes this an interesting avenue for exploration.

Scaling Up and Industrial Translation of Research Findings (academic perspective)

From an academic standpoint, the transition of Ethenesulfonic acid, 2-propenyl ester from a laboratory-scale specialty chemical to an industrially viable monomer presents several challenges and opportunities. Key considerations for scale-up include:

Monomer Synthesis: Developing a cost-effective, safe, and environmentally friendly synthesis process is paramount. This involves optimizing reaction conditions, minimizing waste, and ensuring a reliable supply of starting materials. researchgate.net A techno-economic analysis of potential synthetic routes, including both conventional and bio-based pathways, would be essential to assess commercial viability. rsc.orgresearchgate.netmdpi.comresearchgate.net

Polymerization Processes: Translating the laboratory-scale polymerization of AES to an industrial process requires careful consideration of heat and mass transfer, reactor design, and process control to ensure consistent product quality and safety. The tendency of AES to undergo cyclopolymerization adds a layer of complexity that must be managed to control the microstructure and properties of the final polymer. tuwien.ac.at

Market Applications: Identifying and developing high-value applications for polymers and materials derived from AES is crucial to justify the investment in industrial-scale production. This requires a deep understanding of market needs and the performance advantages that AES-based materials can offer over existing products.

Q & A

Q. How should spectral data be curated to ensure reproducibility in publications?

- Methodological Answer : Include raw spectral files (e.g., JCAMP-DX for NMR) in supplementary materials. Annotate peaks with chemical shifts, coupling constants, and integration values. Cross-reference with databases like NIST Chemistry WebBook for validation .

Ethical and Methodological Rigor

Q. What ethical considerations apply when studying cytotoxic derivatives of ethenesulfonic acid esters?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.